molecular formula C25H23NO B582717 JWH 122 N-(4-pentenyl) analog CAS No. 1445577-68-3

JWH 122 N-(4-pentenyl) analog

Cat. No.: B582717
CAS No.: 1445577-68-3
M. Wt: 353.465
InChI Key: FJRCMNJZLRNCND-UHFFFAOYSA-N
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Description

JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that is structurally related to JWH 122. The primary difference between the two compounds is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog. This compound is also structurally related to the cannabimimetic MAM2201 . Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Preparation Methods

The synthesis of JWH 122 N-(4-pentenyl) analog involves several steps. The starting material is typically a substituted indole, which undergoes a series of reactions to form the final product. The synthetic route includes:

    Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring.

    Substitution on the indole ring: The indole ring is then functionalized with various substituents, including the naphthoyl group.

    Introduction of the pentenyl chain:

Industrial production methods for synthetic cannabinoids like this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

JWH 122 N-(4-pentenyl) analog undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JWH 122 N-(4-pentenyl) analog has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples.

    Biology: The compound is used in biological studies to investigate the effects of synthetic cannabinoids on cellular and molecular processes.

    Medicine: Research on synthetic cannabinoids like this compound helps in understanding the potential therapeutic applications and toxicological effects of these compounds.

    Industry: The compound is used in the development of new synthetic cannabinoids and related products

Mechanism of Action

JWH 122 N-(4-pentenyl) analog exerts its effects by binding to cannabinoid receptors in the body. It displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects .

Comparison with Similar Compounds

JWH 122 N-(4-pentenyl) analog is structurally similar to several other synthetic cannabinoids, including:

The uniqueness of this compound lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids.

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRCMNJZLRNCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017184
Record name (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445577-68-3
Record name (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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